molecular formula C10H15Cl2NO2S B13995973 2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine CAS No. 90945-13-4

2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine

Cat. No.: B13995973
CAS No.: 90945-13-4
M. Wt: 284.20 g/mol
InChI Key: VPETYVNKBGXXEV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine is a chemical compound that belongs to the class of sulfonic acid derivatives It is characterized by the presence of a sulfonyl group attached to a 4-chlorophenyl ring and an ethanamine moiety with two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-dimethylethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfoxide derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways and targets are still under investigation, but initial studies suggest its potential as a modulator of biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)sulfonyl-N,N-dimethylacetamide: Similar structure but with an acetamide group instead of an ethanamine moiety.

    2-(4-chlorophenyl)sulfonyl-N,N-dimethylmethanamine: Similar structure but with a methanamine group instead of an ethanamine moiety.

Uniqueness

2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanamine moiety allows for different reactivity compared to its acetamide and methanamine analogs, making it a valuable compound for various applications.

Properties

CAS No.

90945-13-4

Molecular Formula

C10H15Cl2NO2S

Molecular Weight

284.20 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C10H14ClNO2S.ClH/c1-12(2)7-8-15(13,14)10-5-3-9(11)4-6-10;/h3-6H,7-8H2,1-2H3;1H

InChI Key

VPETYVNKBGXXEV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCS(=O)(=O)C1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

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